5-Nitrobenzotriazole
Description
Contextual Significance within the Benzotriazole (B28993) Family
Benzotriazole and its derivatives are a well-established class of compounds known for their diverse applications. The introduction of a nitro group at the 5-position of the benzotriazole ring system, creating 5-Nitrobenzotriazole, modifies the electron density and reactivity of the molecule compared to the parent benzotriazole. This substitution makes it a key intermediate in the synthesis of more complex molecules. cymitquimica.comontosight.ai For instance, it serves as a precursor for the synthesis of various N-benzotriazoyl ureas and thioureas. researchgate.netresearchgate.netcuni.czacademictree.org The synthesis of these derivatives often involves the alkylation of this compound, which can yield isomeric products. researchgate.netresearchgate.net
The reactivity of this compound is also evident in its reactions with various nucleophiles. It can react with carbon nucleophiles to form o-nitramidophenylazo-compounds and o-nitramidophenyl hydrazones. researchgate.net Furthermore, its reaction with cinnamoyl chloride and 4-fluorobenzoyl chloride leads to the formation of 1-cinnamoyl-5-nitrobenzotriazole and 1-(4-fluorobenzoyl)-5-nitrobenzotriazole, respectively. nih.gov These reactions highlight the versatility of this compound as a building block in organic synthesis.
Interdisciplinary Relevance in Contemporary Chemical Science
The applications of this compound extend across multiple disciplines within chemistry, underscoring its interdisciplinary importance. solubilityofthings.comfrontiersin.orgnsysu.edu.tw
Organic Synthesis: As a reagent, this compound is utilized in the synthesis of a variety of organic compounds. It is a key starting material for producing α-amino thionoacid derivatives, which act as thioacylating agents in thiopeptide synthesis. acs.org Its role as a versatile intermediate is further demonstrated in its use for the synthesis of cephalosporins and other heterocyclic systems. cymitquimica.comresearchgate.net The benzotriazole moiety, in general, is recognized for its utility in synthetic organic chemistry, facilitating the construction of complex molecules. acs.orgresearchgate.net
Materials Science: In the realm of materials science, nitro derivatives of benzotriazoles are investigated as energetic materials due to their high nitrogen content and thermal stability. researchgate.netrsc.orgscribd.com this compound itself is classified as an explosive. ontosight.ai Its derivatives are also explored for their potential in creating advanced materials with specific electronic and optical properties. ontosight.ai
Corrosion Inhibition: Benzotriazole and its derivatives are well-known corrosion inhibitors for various metals. Studies have investigated the influence of this compound on the corrosion of reinforcing steel and copper. nih.govresearchgate.net Research on the corrosion of pure aluminum in hydrochloric acid has shown that this compound can act as a cathodic inhibitor, with its efficiency depending on concentration. capes.gov.brtandfonline.com The inhibition mechanism is attributed to the adsorption of the molecule on the metal surface. capes.gov.brtandfonline.com However, its effectiveness compared to other benzotriazole derivatives can vary depending on the metal and the corrosive environment. For instance, in one study on copper, the ease of forming a protective complex was found to be lower for this compound compared to 5-chlorobenzotriazole (B1630289) and the parent benzotriazole. researchgate.net Conversely, another study on aluminum in HCl found this compound to be the most efficient inhibitor among the tested derivatives at a specific concentration. tandfonline.com
Analytical Chemistry: In analytical chemistry, derivatives of this compound, such as "1-Methyl-5-nitro-1H-1,2,3-benzotriazole," have been employed in the determination of benzothiazoles and benzotriazoles in wastewater samples using Gas Chromatography-Mass Spectrometry (GC-MS). smolecule.com
The diverse research findings underscore the compound's significant role as a versatile chemical entity in modern scientific exploration.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2H-benzotriazole | |
|---|---|---|
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InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9) | |
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InChI Key |
AOCDQWRMYHJTMY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC2=NNN=C2C=C1[N+](=O)[O-] | |
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Molecular Formula |
C6H4N4O2 | |
| Record name | 5-NITROBENZOTRIAZOL | |
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DSSTOX Substance ID |
DTXSID2062329 | |
| Record name | 5-Nitrobenzotriazole | |
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Molecular Weight |
164.12 g/mol | |
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Physical Description |
5-nitrobenzotriazol appears as a solid or liquid. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. | |
| Record name | 5-NITROBENZOTRIAZOL | |
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CAS No. |
2338-12-7 | |
| Record name | 5-NITROBENZOTRIAZOL | |
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| Record name | 5-Nitrobenzotriazole | |
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| Record name | 1H-Benzotriazole, 6-nitro- | |
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Advanced Tautomerism and Isomerism Studies in Nitrobenzotriazole Systems
Prototropic Tautomerism Equilibria of Nitrobenzotriazole Isomers
Prototropic tautomerism in nitrobenzotriazoles involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to an equilibrium between different tautomeric forms. The position of this equilibrium is highly sensitive to the surrounding environment.
The equilibrium between the 1H- and 2H-tautomers of nitrobenzotriazoles is significantly influenced by the solvent. numberanalytics.comnumberanalytics.com In solution, polar solvents tend to favor the 1H-tautomer due to its larger dipole moment, which allows for stronger solute-solvent interactions. thieme-connect.de For instance, in the case of 5,6-dinitrobenzotriazole, while the 1H tautomer is present in the solid state, a mixture of both 1H and 2H tautomers coexists in a DMSO solution. mdpi.comresearchgate.net Conversely, nonpolar solvents can shift the equilibrium towards the less polar 2H-tautomer. rsc.org The ability of a solvent to form hydrogen bonds also plays a critical role in stabilizing one tautomer over the other. nih.gov
The following table illustrates the general influence of solvent polarity on the tautomeric equilibrium of nitrobenzotriazoles.
| Solvent Type | Predominant Tautomer | Rationale |
| Polar (e.g., DMSO, water) | 1H-Tautomer | Higher dipole moment leads to stronger solvation. |
| Nonpolar (e.g., benzene) | 2H-Tautomer | Lower dipole moment is favored in nonpolar environments. |
This table provides a generalized representation. The actual equilibrium position can vary based on the specific nitrobenzotriazole isomer and the solvent .
The preferred tautomeric form of nitrobenzotriazoles can differ dramatically between the solid state and the gas phase. In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding, predominantly favor the 1H-tautomer. rsc.orgresearchgate.net X-ray diffraction studies of 5,6-dinitrobenzotriazole have confirmed its existence as the 1H tautomer in the solid state. mdpi.comresearchgate.net
In contrast, in the gas phase, where intermolecular interactions are minimal, the intrinsic stability of the individual molecules dictates the preference. For many benzotriazoles, the 2H-tautomer is energetically more favorable in the gas phase. thieme-connect.demdpi.comresearchgate.net Theoretical calculations for 5,6-dinitrobenzotriazole support this, indicating that the 2H tautomer is the more stable form in the gaseous state. mdpi.comresearchgate.net
The table below summarizes the tautomeric preferences in different phases.
| Phase | Predominant Tautomer | Key Influencing Factors |
| Solid-State | 1H-Tautomer | Crystal packing, intermolecular hydrogen bonding. rsc.orgresearchgate.net |
| Gas-Phase | 2H-Tautomer | Intrinsic molecular stability. thieme-connect.demdpi.comresearchgate.net |
Solvent-Dependent Tautomeric Forms (e.g., 1H- and 2H-Tautomers)
Isomeric Variations and Positional Effects of Nitro-Substitution
The electron-withdrawing nature of the nitro group generally deactivates the benzene (B151609) ring towards further electrophilic substitution. clockss.org The specific position of the nitro group also affects the relative stability of the 1H and 2H tautomers. For instance, methylation of 5-nitrobenzotriazole yields both 1-methyl-5-nitrobenzotriazole and 2-methyl-5-nitrobenzotriazole. researchgate.net
The following table outlines some positional isomers of nitrobenzotriazole.
| Isomer Name | Position of Nitro Group |
| 4-Nitro-1H-benzotriazole | C4 |
| 5-Nitro-1H-benzotriazole | C5 |
Conformational Analysis and Interconversion Dynamics
Conformational analysis of this compound involves studying the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. ic.ac.uksavemyexams.com These different arrangements are known as conformers or conformational isomers. ic.ac.uksavemyexams.com The dynamics of interconversion between these conformers are crucial for understanding the molecule's flexibility and how it interacts with its environment.
For this compound, a key aspect of its conformational landscape is the rotation of the nitro group relative to the benzotriazole (B28993) ring. The planarity of the molecule is a significant factor, with steric and electronic effects dictating the most stable conformations. numberanalytics.com Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional and steric strain. maricopa.edu The interconversion between different tautomeric forms of nitrobenzotriazoles involves a high activation barrier for the unimolecular hydrogen transfer. mdpi.com However, these barriers can be significantly lower in the presence of intermolecular hydrogen bonding, such as in dimers, allowing for faster tautomeric interconversions. mdpi.com
In Depth Exploration of 5 Nitrobenzotriazole in Coordination Chemistry
Ligand Properties and Coordination Modes of Nitrobenzotriazole
5-Nitrobenzotriazole (5-NO₂-BTAH) is a heterocyclic compound that can exist in two tautomeric forms, the 1H- and 2H-benzotriazole. worldbiologica.com The presence of lone pair electrons on its nitrogen atoms allows it to act as a ligand, binding to metal ions. The electron-withdrawing nature of the nitro group is a key feature, modulating the electron density of the triazole ring and influencing its coordination behavior. nih.govnih.gov
Like its parent compound, benzotriazole (B28993), this compound can coordinate to metal centers as either a neutral ligand or as a deprotonated, anionic ligand. researchgate.netresearchgate.net
Neutral Coordination: In its neutral form (5-NO₂-BTAH), the ligand coordinates to a metal ion, typically through one of the nitrogen atoms of the triazole ring. The most common bonding mode for neutral, monodentate benzotriazole ligands involves the N(3) atom. researchgate.net This results in the formation of complexes with the general formula M(ligand)nXm, where the ligand is neutral this compound. For instance, copper(II) has been shown to form complexes of the type Cu(ligand)nX₂ (where X = Cl, Br; n = 1, 2) with this compound. researchgate.netresearchgate.net In these cases, the ligand acts as a neutral molecule, and the charge of the complex is balanced by the counter-ions.
Anionic Coordination: Upon reaction with metal compounds under appropriate conditions, this compound can be deprotonated, losing the acidic proton from the N(1)-H group to form the 5-nitrobenzotriazolate anion (5-NO₂-BTA⁻). researchgate.netresearchgate.net This anionic ligand then coordinates to the metal center. This behavior is similar to that observed for unsubstituted benzotriazole, which forms anionic complexes with a variety of metals, including copper, mercury, silicon, and manganese. researchgate.netresearchgate.net The deprotonation is often facilitated by the reaction conditions, such as the presence of a base or the nature of the metal precursor.
The dual coordination ability, both as a neutral molecule and as an anion, allows for the formation of a wide variety of complex structures, including mixed-ligand systems where both the neutral and anionic forms of the ligand might be present simultaneously. researchgate.net
Beyond simple monodentate coordination, this compound and related benzotriazole derivatives can engage in more complex binding modes, acting as multidentate ligands. justia.com This can lead to the formation of polynuclear complexes or coordination polymers.
Bridging Ligand: The 5-nitrobenzotriazolate anion can act as a bridging ligand, connecting two or more metal centers. For benzotriazole, it is noted that in bidentate bridging, it is not always clear whether coordination occurs through the N(1) and N(2) atoms or the N(1) and N(3) atoms, as distinguishing these modes via spectral measurements can be challenging. researchgate.net This bridging capability is fundamental to the construction of multidimensional coordination networks.
Chelating Ligand: While less common for simple benzotriazoles, derivatives can be designed to act as chelating ligands. By incorporating other donor groups into the benzotriazole structure, N,N'-bidentate ligands can be synthesized that form stable chelate rings with metal ions. researchgate.net For example, N,N′-bidentate ligands containing a 1-substituted benzotriazole subunit have been studied for their chelation with ruthenium. researchgate.net The principles of creating such multidentate ligands from benzotriazole can be extended to its 5-nitro derivative. researchgate.net
The versatility in coordination modes—monodentate, bridging, and potentially chelating—makes this compound a valuable building block in crystal engineering and the design of coordination polymers with specific structural and functional properties. mdpi.com
Neutral and Anionic Coordination Behavior
Formation and Structural Characterization of Metal-Nitrobenzotriazole Complexes
The reaction of this compound with various metal salts leads to the formation of coordination complexes. The resulting structures are dictated by the metal ion's preferred coordination geometry, the reaction conditions, and the coordination mode of the ligand.
This compound has been shown to form complexes with first-row transition metals, most notably copper(II). researchgate.netresearchgate.net Research on the coordination chemistry of benzotriazoles has documented the formation of compounds with a wide array of transition metal ions, including Cu, Zn, Cd, Hg, Pd, Ti, and Sn. researchgate.netresearchgate.net
Specific examples for this compound include complexes with the general formula Cu(5-NO₂-BTAH)nX₂, where X represents a halide such as Cl⁻ or Br⁻, and n can be 1 or 2. researchgate.netresearchgate.net The structural characterization of these complexes often relies on a combination of spectroscopic techniques. Infrared (IR) and far-infrared spectroscopy provide information about the ligand's coordination to the metal, while ligand field and UV spectroscopy offer insights into the electronic environment of the metal ion. researchgate.net For paramagnetic ions like Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy is also a valuable tool. researchgate.net
| Metal Ion | General Formula / Example | Ligand Form | Reference |
|---|---|---|---|
| Copper(II) | Cu(this compound)nX₂ (X=Cl, Br; n=1, 2) | Neutral | researchgate.net, researchgate.net |
| Copper(I)/Copper(II) | Cu(BTA)Cl, Cu(BTA)₂ | Anionic | researchgate.net, researchgate.net |
| Mercury(II) | Hg(BTA)₂ | Anionic | researchgate.net, researchgate.net |
| Manganese(I) | Mn(BTA)(CO)₅ | Anionic | researchgate.net, researchgate.net |
| Zinc(II), Cadmium(II), Palladium(II) | M(BTAH)nXm | Neutral | researchgate.net, researchgate.net |
Note: BTA refers to the anionic form of benzotriazole. Similar anionic complexes with this compound are anticipated.
The coordination of this compound to a metal ion significantly alters the electronic properties of both the ligand and the metal center. The electron-withdrawing nitro group (-NO₂) plays a crucial role in this interplay. nih.govnih.gov
The introduction of substituents on a ligand can systematically tune the electronic structure and photophysical properties of the resulting complex. sciencepublishinggroup.com For instance, in related systems like rhenium(I) bipyridine complexes, attaching an electron-withdrawing group like -NO₂ causes a red shift in the absorption and emission bands. sciencepublishinggroup.com Conversely, electron-donating groups lead to a blue shift. sciencepublishinggroup.com This suggests that the strong electron-withdrawing character of the nitro group in this compound would lower the energy of the ligand's π* orbitals.
Coordination with Transition Metal Ions
Theoretical Approaches to Ligand-Metal Interactions in Nitrobenzotriazole Complexes
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the intricacies of ligand-metal interactions at an electronic level. mdpi.commdpi.com These theoretical approaches provide insights into complex geometries, bonding energies, and electronic structures that can be difficult to probe experimentally.
For benzotriazole systems, theoretical calculations have been employed to address several key aspects:
Tautomerism: DFT calculations have been used to determine the relative stability of the 1H- and 2H-tautomers of benzotriazole derivatives. For 5,6-dinitrobenzotriazole, it was shown that the 1H tautomer is more stable in the solid state, while the 2H form is favored in the gas phase. mdpi.comresearchgate.net Similar calculations are essential for understanding the preferred isomeric form of this compound before and upon coordination.
Electronic Structure and Bonding: DFT calculations can elucidate the nature of the metal-ligand bond. By analyzing molecular orbitals and charge distributions, researchers can quantify the σ-donating and π-accepting properties of ligands. rsc.org For a this compound complex, this would involve assessing how the electron density is transferred between the ligand's nitrogen atoms and the metal's d-orbitals, and how the nitro group influences this interaction.
Spectroscopic Properties: The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts. researchgate.net This provides a sound basis for assigning experimental NMR spectra and confirming the structures of complexes in solution. researchgate.netresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), helping to assign observed transitions to specific molecular orbital changes, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). sciencepublishinggroup.commdpi.com
Computational and Theoretical Investigations of 5 Nitrobenzotriazole
Quantum Chemical Calculations for Structural Elucidation and Energetics
Quantum chemical calculations have proven to be an invaluable tool in understanding the fundamental properties of 5-Nitrobenzotriazole, a molecule of significant interest. These computational methods allow for the detailed exploration of its structure, stability, and energetic properties at the atomic level.
Density Functional Theory (DFT) Applications in Tautomerism Studies
Density Functional Theory (DFT) has been widely applied to investigate the tautomerism of benzotriazole (B28993) derivatives. Tautomers are isomers of a compound that readily interconvert, and in the case of this compound, the position of the proton on the triazole ring can vary.
Studies have shown that for related dinitrobenzotriazoles, the 1H-tautomer is the most energetically favorable form in both the gas phase and in solution. mdpi.comresearchgate.net For instance, B3LYP calculations revealed that the 1H-5,7-tautomer of 5,7-dinitrobenzotriazole is significantly more stable (by approximately 35 kJ mol⁻¹) than the 1H-4,6 isomer in the gas phase. mdpi.com Similar investigations on 5,6-dinitrobenzotriazole using DFT, alongside X-ray diffraction and NMR spectroscopy, confirmed the predominance of the 1H tautomer in the solid state, while the 2H tautomer is more favorable in the gas phase. mdpi.com In solution, a mixture of both tautomers can coexist. mdpi.com These findings are crucial for understanding the reactivity and behavior of this compound, as the different tautomers can exhibit distinct chemical properties.
| Computational Method | System | Finding | Reference |
| DFT (B3LYP) | 5,7-dinitro-1H-benzotriazole | 1H-5,7-tautomer is ~35 kJ mol⁻¹ more favorable than 1H-4,6 isomer in the gas phase. | mdpi.com |
| DFT, X-ray, NMR | 5,6-dinitrobenzotriazole | 1H tautomer exists in the solid state; 2H tautomer is more favorable in the gas phase. | mdpi.com |
| DLPNO-CCSD(T) | 5,7-dinitrobenzotriazole (DBT) and 4-amino-5,7-dinitrobenzotriazole (ADBT) | The 1H tautomer is the most energetically preferable form for both. | researchgate.net |
High-Level Ab Initio Calculations for Thermochemical Properties
For a precise understanding of the energetic landscape of this compound, high-level ab initio calculations are employed. These methods, such as the Weizmann-1 (W1) and DLPNO-CCSD(T), provide highly accurate thermochemical data, including enthalpies of formation. researchgate.netnih.gov
A comprehensive study on 5,7-dinitrobenzotriazole (DBT) and 4-amino-5,7-dinitrobenzotriazole (ADBT) utilized the W1-F12 multilevel procedure to determine a reliable and consistent set of thermochemical values. researchgate.net This was achieved by combining the theoretically calculated gas-phase enthalpies of formation with experimentally measured sublimation enthalpies. researchgate.net Such high-accuracy data is essential for modeling the compound's behavior under various conditions and for safety assessments in the case of energetic materials. These ab initio methods are critical for establishing benchmark thermochemical databases for various classes of compounds. nih.gov
Reaction Mechanism Predictions and Energetic Landscape Mapping
Computational chemistry plays a pivotal role in mapping the potential reaction pathways of this compound, including its decomposition and other chemical transformations. By calculating the energies of reactants, products, and transition states, a detailed picture of the reaction's energetic landscape can be constructed.
Activation Energy Barrier Calculations for Chemical Transformations
The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. fiveable.me Computational methods allow for the calculation of this energy barrier, providing insights into the feasibility and kinetics of a proposed reaction mechanism. schrodinger.com
For the related 5,7-dinitrobenzotriazole, theoretical calculations have shown that the nitro-nitrite rearrangement is an energetically preferable decomposition channel, with a calculated activation barrier of 267 kJ mol⁻¹. mdpi.com Another key decomposition pathway is the cleavage of the C–NO₂ bond, with theoretical estimations of the bond dissociation energy ranging from 267–285 kJ mol⁻¹ at various DFT levels of theory. mdpi.com These calculations help in identifying the most likely initial steps in the decomposition process.
| Reaction | Compound | Calculated Activation Energy / Barrier | Computational Method | Reference |
| Nitro-nitrite rearrangement | 5,7-dinitrobenzotriazole (DBT) | 267 kJ mol⁻¹ | Quantum Chemical Calculations | mdpi.com |
| C–NO₂ bond cleavage | 5,7-dinitrobenzotriazole (DBT) | 267–285 kJ mol⁻¹ | DFT | mdpi.com |
| Autocatalytic decomposition (noncatalytic) | 5,7-dinitrobenzotriazole (DBT) | 173.9 ± 0.9 kJ mol⁻¹ | Model-fitting thermokinetic analysis | mdpi.comresearchgate.net |
| Autocatalytic decomposition (catalytic) | 5,7-dinitrobenzotriazole (DBT) | 136.5 ± 0.8 kJ mol⁻¹ | Model-fitting thermokinetic analysis | mdpi.comresearchgate.net |
Decomposition Pathways and Stability Modeling
Understanding the decomposition pathways of this compound is crucial for assessing its thermal stability. Computational modeling provides a powerful means to explore these complex processes.
Theoretical studies on dinitrobenzotriazoles suggest that the primary decomposition mechanisms involve nitro-nitrite isomerization and C–NO₂ bond cleavage. researchgate.net In addition to these unimolecular pathways, other potential decomposition routes considered through DFT calculations include intra- and intermolecular hydrogen transfers and intramolecular cyclization to form benzofurazan (B1196253) or benzofuroxan (B160326) derivatives. mdpi.com For 5,7-dinitrobenzotriazole, a model-fitting thermokinetic analysis of experimental data revealed a complex decomposition process involving two consecutive global stages, with the first being a strong autocatalytic process. mdpi.comresearchgate.net
In Silico Approaches to Structure-Function Relationships
In silico methods are increasingly used to probe the relationship between the molecular structure of a compound and its function. In the context of this compound, these approaches can shed light on its interactions with biological systems or its performance as a functional material.
For example, this compound has been used as a transition state analog to study the mechanism of designed enzymes, such as those catalyzing the Kemp elimination. pnas.org X-ray crystallography of an enzyme variant in complex with this compound provided direct evidence of a catalytically competent substrate interaction with the enzyme's active site. pnas.org Computational docking and molecular dynamics simulations can further elucidate the specific interactions between this compound and the amino acid residues of the enzyme, providing a molecular basis for its inhibitory activity and guiding the design of more potent inhibitors or more efficient enzymes. nih.gov These computational approaches are invaluable for rational drug design and enzyme engineering.
Computational Design in Enzyme Catalysis (e.g., Kemp Elimination Analogues)
Computational modeling has become a important tool in the design and optimization of artificial enzymes. In the context of the Kemp elimination, a model reaction for proton transfer from carbon, this compound is frequently utilized as a transition state analogue. csic.esnih.gov This is due to its structural and electronic resemblance to the proposed transition state of the Kemp elimination of substrates like 5-nitrobenzisoxazole. csic.esnih.govrsc.org
Researchers have employed a variety of computational techniques, including quantum mechanics/molecular mechanics (QM/MM), molecular dynamics (MD) simulations, and empirical valence bond (EVB) approaches, to guide the design of enzymes with enhanced catalytic efficiency. nih.govrsc.org These methods allow for the detailed investigation of reaction mechanisms, the identification of key active site residues, and the prediction of mutations that could lead to improved catalytic activity. nih.govnih.gov
For instance, in the computational design of Kemp eliminases, initial enzyme models are often generated using programs like Rosetta. nih.gov These designs are then subjected to extensive computational analysis to evaluate their potential performance. QM/MM calculations, often combined with Monte Carlo statistical mechanics simulations, are used to model the enzyme-catalyzed reaction and characterize the free-energy surfaces. nih.gov These simulations provide insights into the catalytic mechanism, activation barriers, and the structural evolution of the active site during the reaction. nih.gov
A key aspect of these computational studies is the use of this compound to understand and engineer substrate and transition state binding. csic.esnih.gov By simulating the binding of this analogue, researchers can identify residues that are crucial for stabilizing the transition state. For example, in the design of the KE70 series of Kemp eliminases, a crystal structure of an evolved variant was obtained with this compound bound in the active site. nih.gov This provided valuable structural information, revealing how the active site cavity could be reshaped for tighter substrate binding and how the electrostatics around the catalytic dyad could be fine-tuned. nih.gov
Furthermore, computational approaches like the FuncLib webserver have been used to screen for mutations that enhance enzyme stability and, consequently, catalytic activity. rsc.org These predictions are often validated experimentally, and the results can be rationalized using methods like the EVB approach, which can reproduce experimental free energy barriers with reasonable accuracy. rsc.org
The iterative nature of computational design, where predictions are tested experimentally and the results are fed back into further rounds of design, has proven to be a powerful strategy for developing highly efficient artificial enzymes. nih.govpnas.org This synergy between computational and experimental work has led to significant improvements in the catalytic efficiency of designed Kemp eliminases, with some variants exhibiting rate accelerations comparable to naturally occurring enzymes. nih.govrsc.org
Table 1: Key Computational Methods in Kemp Eliminase Design
| Computational Method | Application in Kemp Eliminase Design | Reference |
|---|---|---|
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reaction mechanisms, calculating activation barriers, and characterizing transition states. | nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing active site stability, substrate binding, and conformational dynamics of the enzyme. | pnas.org |
| Empirical Valence Bond (EVB) | Reproducing experimental free energy barriers and studying the evolution of active site configurations. | rsc.org |
| Rosetta | Initial model building of enzyme structures. | nih.gov |
| FuncLib | Screening for mutations to enhance enzyme stability and activity. | rsc.org |
Prediction of Spectroscopic Parameters
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies. researchgate.netresearchgate.netuprm.edu These predictions are invaluable for assigning experimental spectra and understanding the relationship between molecular structure and spectroscopic behavior.
The prediction of NMR chemical shifts is a common application of computational chemistry. researchgate.netuni-regensburg.de Methods like the Gauge-Including Atomic Orbital (GIAO) approximation are frequently employed to calculate the absolute shieldings of nuclei, which can then be converted to chemical shifts. researchgate.net For nitroaromatic compounds, theoretical calculations have been shown to provide values that are in good agreement with experimental data for ¹H, ¹³C, and ¹⁵N NMR spectroscopy. researchgate.net The accuracy of these predictions is dependent on the chosen computational level, including the functional and basis set. For example, the B3LYP functional with the 6-311++G(dp) basis set has been successfully used to predict NMR parameters for nitrobenzene (B124822) derivatives. researchgate.net
Similarly, computational methods are used to predict vibrational spectra (infrared and Raman). uprm.edunih.gov These calculations help in the assignment of vibrational bands observed in experimental spectra to specific molecular motions. uprm.edu Anharmonic frequency computations can provide more accurate predictions by accounting for the non-harmonic nature of molecular vibrations. rsc.org For complex systems, a combination of static and dynamic approaches can be used to obtain a more genuine representation of the vibrational fingerprint of the material. nih.gov
Theoretical studies have also been instrumental in understanding the tautomerism of benzotriazole derivatives. researchgate.netmdpi.com For instance, DFT calculations have been used to determine the relative stabilities of different tautomers of 5,6-dinitrobenzotriazole in the gas phase and in solution, revealing that the 1H-tautomer is more stable in the solid state while the 2H-tautomer is favored in the gas phase. researchgate.netmdpi.com
The synergy between theoretical predictions and experimental measurements is a powerful tool in chemical analysis. researchgate.netlbl.gov Computationally predicted spectra can be used to refine the analysis of experimental data, especially in cases of complex mixtures or novel compounds where reference spectra are not available. lbl.gov This integrated approach allows for a more detailed and accurate characterization of molecular structure and properties.
Table 2: Predicted vs. Experimental Spectroscopic Data for Related Compounds
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value | Reference |
|---|---|---|---|---|
| ¹³C NMR Chemical Shifts (Nitramines) | GIAO/6-311+G(2D,P) | Varies by compound | Varies by compound | uprm.edu |
| ¹⁵N NMR Chemical Shifts (Nitramines) | GIAO/6-311+G(2D,P) | Varies by compound | Varies by compound | uprm.edu |
| ¹H NMR Chemical Shifts (Nitrobenzene-1,2-diamines) | B3LYP/6-311++G(dp) | Good agreement | Good agreement | researchgate.net |
| ¹³C NMR Chemical Shifts (Nitrobenzene-1,2-diamines) | B3LYP/6-311++G(dp) | Good agreement | Good agreement | researchgate.net |
| ¹⁵N NMR Chemical Shifts (Nitrobenzene-1,2-diamines) | B3LYP/6-311++G(dp) | Good agreement | Good agreement | researchgate.net |
Advanced Applications of Nitrobenzotriazoles in Specialized Chemical Fields
Role in Advanced Materials Science
In the field of materials science, the inherent properties of the benzotriazole (B28993) scaffold combined with the electron-withdrawing nature of the nitro group make 5-nitrobenzotriazole and its derivatives intriguing candidates for the development of novel materials.
The unique electronic and optical properties of certain this compound derivatives have identified them as potential candidates for use in the development of advanced materials, such as semiconductors and optoelectronic devices. ontosight.ai Organic compounds are receiving considerable attention for their application in electronic devices like organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and solar cells. alfa-chemistry.com Derivatives such as 1-methyl-5-nitro-1H-benzotriazole are categorized commercially under electronic materials, indicating their role as building blocks in this sector. smolecule.com Furthermore, patent literature includes this compound as a component in compositions related to electronic materials, underscoring its relevance in the industry. google.com These applications are predicated on the specific electronic structure and charge-carrier properties of the molecules, which are fundamental to the function of optoelectronic devices. taylorfrancis.com
Application as Energetic Materials with Enhanced Stability
Nitro derivatives of benzotriazoles are recognized as a class of energetic materials that characteristically exhibit low sensitivity to mechanical stimuli while maintaining high thermal stability. mdpi.com this compound itself is classified as an explosive, necessitating careful handling and adherence to strict safety regulations. ontosight.ai The study of their thermal decomposition is crucial for understanding their stability and performance as energetic materials. cetjournal.it
Detailed analysis of nitrobenzotriazole derivatives provides critical data on their stability and decomposition pathways. A study on 5,7-dinitrobenzotriazole (DBT), a close derivative, reveals key thermokinetic parameters. The thermal decomposition of DBT in a molten state is a complex process, beginning with a significant autocatalytic stage. mdpi.com This initial phase involves a non-catalytic, first-order reaction and a second-order catalytic reaction. mdpi.comresearchgate.net
Quantum chemical calculations suggest that the primary decomposition mechanisms for dinitrobenzotriazoles are nitro-nitrite isomerization and the cleavage of the C–NO2 bond. mdpi.comresearchgate.net The nitro-nitrite isomerization pathway has a lower activation barrier, but the C–NO2 bond cleavage, which forms radicals, tends to dominate at the higher temperatures observed during experimental analysis due to a higher pre-exponential factor. mdpi.com The reaction enthalpies for the C–NO2 bond cleavage in 5,7-dinitrobenzotriazole (DBT) and 4-amino-5,7-dinitrobenzotriazole (ADBT) are 299.2 and 318.7 kJ mol⁻¹, respectively. mdpi.com
| Reaction Stage | Parameter | Value |
|---|---|---|
| Stage I - Autocatalytic (1st Order) | Activation Energy (Ea) | 173.9 ± 0.9 kJ mol⁻¹ |
| Log(A/s⁻¹) | 12.82 ± 0.09 | |
| Stage I - Autocatalytic (2nd Order) | Activation Energy (Ea) | 136.5 ± 0.8 kJ mol⁻¹ |
| Log(A/s⁻¹) | 11.04 ± 0.07 |
Data sourced from a study on the thermolysis of DBT in the melt. mdpi.comresearchgate.net
Advanced Corrosion Inhibition Mechanisms
Benzotriazoles are a well-established class of corrosion inhibitors, and the introduction of a nitro group can enhance this functionality. mdpi.com The effectiveness of organic inhibitors is often tied to their ability to adsorb onto the metal surface, a process influenced by the molecule's structure, charge distribution, and the presence of heteroatoms like nitrogen which act as adsorption sites. ijcsi.proresearchgate.net
The primary mechanism by which this compound and its derivatives protect metals from corrosion is through adsorption onto the metal surface. researchgate.nettandfonline.com This process forms a protective film that acts as a barrier, preventing corrosive agents from reaching the metal. researchgate.netcecri.res.in The inhibiting action of these heterocyclic compounds is largely attributed to this adsorption, which is influenced by the total negative charge of the molecule. researchgate.nettandfonline.comresearchgate.net
For copper, the inhibition mechanism involves the formation of protective films composed of cuprous complex polymers of the inhibitor. researchgate.net The adsorption process can involve the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group, which effectively block the metal's oxidation. Studies on the parent compound, benzotriazole, show that it chemisorbs onto copper oxide surfaces, forming a protective multilayer film. cecri.res.in Similarly, for aluminum, the adsorption of this compound on the surface is the key to its inhibitive effect. researchgate.nettandfonline.com
Electrochemical studies provide quantitative insight into the effectiveness and mechanisms of corrosion inhibitors. Research on the behavior of pure aluminum in a 0.1M hydrochloric acid (HCl) solution demonstrates the superior performance of this compound compared to benzotriazole and its 5-methyl and 5-chloro derivatives. researchgate.nettandfonline.com At a concentration of 1x10⁻⁴ M, the inhibition efficiency follows the order: this compound > 5-methyl benzotriazole > 5-chloro benzotriazole > benzotriazole. researchgate.nettandfonline.comresearchgate.net
Potentiodynamic polarization studies show that these benzotriazole derivatives act as cathodic inhibitors. researchgate.nettandfonline.com The presence of the inhibitor molecules on the aluminum surface leads to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). scielo.org.mx
| Inhibitor | E_corr (mV vs SCE) | i_corr (µA/cm²) | Inhibition Efficiency (IE %) |
|---|---|---|---|
| Blank (No Inhibitor) | -735 | 130 | - |
| Benzotriazole | -720 | 22.0 | 83.1 |
| 5-Chloro Benzotriazole | -712 | 16.5 | 87.3 |
| 5-Methyl Benzotriazole | -710 | 13.5 | 89.6 |
| This compound | -705 | 10.0 | 92.3 |
Data adapted from Bereket, G. & Pinarbaşi, A. (2004). researchgate.nettandfonline.com
Thermodynamic and kinetic parameters derived from these studies further elucidate the inhibition process. The free energy of adsorption (ΔG_ads) and the equilibrium constant (K_ads) can be calculated from adsorption isotherms. researchgate.nettandfonline.com Activation parameters for the corrosion process, including activation energy (E_a), activation enthalpy (ΔH), and activation entropy (ΔS), can be determined from corrosion rates at different temperatures. researchgate.nettandfonline.combioline.org.br These values help to confirm the mechanism of adsorption and the nature of the interaction between the inhibitor and the metal surface. bioline.org.brchemsociety.org.ng
| Inhibitor (Concentration) | E_a (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) |
|---|---|---|---|
| Blank (No Inhibitor) | 62.7 | 60.1 | -84.8 |
| This compound (1x10⁻³ M) | 78.5 | 75.9 | -34.9 |
Data adapted from Bereket, G. & Pinarbaşi, A. (2004). researchgate.nettandfonline.com
Adsorption Mechanisms on Metal Surfaces
Utilization in Advanced Analytical Sensor Technologies
The unique chemical structure of this compound, featuring both a triazole ring and an electron-withdrawing nitro group, makes it a candidate for development in advanced analytical sensor technologies. The nitroaromatic system, in particular, is electrochemically active and can be reduced at an electrode surface, a principle that forms the basis for certain electrochemical sensors. This allows for the direct or indirect detection of various analytes through changes in the electrochemical signal.
While specific research focusing exclusively on this compound as a primary recognition element in sensors is not extensively documented, studies on structurally analogous compounds provide a clear blueprint for its potential applications. A notable example is the research conducted on 5-nitrobenzimidazole (B188599), a closely related molecule that also possesses a nitro-substituted fused heterocyclic ring system. This research demonstrates the viability of using such structures in the sensitive electrochemical detection of the molecule itself, which is relevant for environmental monitoring or in biological systems.
In a key study, the voltammetric behavior of 5-nitrobenzimidazole was successfully investigated using a DNA-modified glassy carbon electrode (DNA-GC). aaup.edu The modification of the electrode surface with a biological molecule like DNA was found to significantly enhance the sensor's performance by facilitating the pre-concentration of the analyte at the electrode surface. aaup.edu This interaction led to a more defined and amplified electrochemical signal compared to an unmodified electrode. aaup.edu
The primary detection mechanism is based on the electrochemical reduction of the nitro group on the molecule. Using differential pulse stripping voltammetry (DPSV), a highly sensitive electroanalytical technique, researchers were able to quantify the concentration of 5-nitrobenzimidazole. The process involves an initial accumulation step where the analyte is adsorbed onto the modified electrode surface, followed by a potential sweep where the electrochemical response, proportional to the analyte's concentration, is measured. aaup.edu The findings from this study highlight a promising pathway for developing sensors for nitroaromatic compounds.
The detailed research findings for the electrochemical detection of the related compound, 5-nitrobenzimidazole, are summarized below, illustrating the potential performance of a sensor based on a similar molecular structure.
Table 1: Performance of a DNA-Modified Glassy Carbon Electrode for the Detection of 5-Nitrobenzimidazole
| Parameter | Value | Source |
|---|---|---|
| Analyte | 5-Nitrobenzimidazole | aaup.edu |
| Sensing Platform | DNA-Modified Glassy Carbon Electrode (DNA-GC) | aaup.edu |
| Detection Method | Differential Pulse Stripping Voltammetry (DPSV) | aaup.edu |
| Linear Range | 1.0–30.0 µM | aaup.edu |
| Limit of Detection (LOD) | 0.36 µM | aaup.edu |
This research strongly suggests that this compound could be similarly employed to fabricate sensitive electrochemical sensors. By modifying electrode surfaces with specific materials—such as DNA, nanoparticles, or conducting polymers—that can interact with and pre-concentrate this compound, it is plausible to develop robust analytical methods for its detection in various samples. nih.govnih.gov The inherent electroactivity of its nitro group serves as a reliable foundation for creating such sensing technologies. aaup.edu
Environmental Transformation and Degradation Pathways of Nitrobenzotriazoles
Abiotic Degradation Mechanisms in Aquatic Environments
In aquatic systems, 5-Nitrobenzotriazole is subject to several non-biological degradation processes. Light-induced reactions and attacks by reactive oxygen species are the primary mechanisms for its abiotic transformation.
Photochemical degradation, or photolysis, is a key abiotic process for contaminants in sunlit surface waters. canada.ca For nitroaromatic compounds like this compound, direct photolysis can occur when the molecule absorbs light, leading to its decomposition. The process often involves the excitation of the nitro group, which can lead to cleavage of the triazole ring or transformation of the nitro group itself. researchgate.net
Studies on related nitro-containing compounds, such as the insensitive munition constituent 3-nitro-1,2,4-triazol-5-one (NTO), show that photodegradation can lead to the loss of the nitro group (photodenitration). canada.ca For this compound, potential photochemical pathways could include hydroxylation of the benzene (B151609) ring and reduction of the nitro group to a nitroso or amino group, followed by further degradation. The specific intermediates and final products depend on environmental conditions like pH and the presence of other photosensitizing substances in the water.
Research on the photodegradation of carbaryl (B1668338) on soil model surfaces has shown that the process follows first-order kinetics, with the formation of products like 1-naphthol (B170400) and 2-hydroxy-1,4-naphthoquinone (B1674593) resulting from photo-oxidation. mdpi.com Similarly, the photodegradation of trypan blue is known to produce intermediates that vary depending on the presence of photosensitizers. plos.org These examples highlight the complexity of photochemical degradation pathways.
Superoxide (B77818) (O₂•⁻) and its protonated form, the hydroperoxyl radical (HO₂•), are naturally occurring reactive oxygen species (ROS) in aquatic environments. rhhz.net These radicals are formed through various photochemical and biological processes. rhhz.net The hydroperoxyl radical is a more potent oxidizing agent than superoxide and can more easily penetrate cell membranes. nih.gov
These radicals can initiate the decomposition of this compound. The hydroperoxyl radical can abstract hydrogen atoms or participate in electron transfer reactions. mdpi.com The reaction with the aromatic ring or the nitro group of this compound can lead to the formation of hydroxylated intermediates or the reduction of the nitro group. While superoxide is generally less reactive, it plays a crucial role in the chain reactions that produce other, more aggressive radicals like the hydroxyl radical (•OH). rhhz.nettaylorandfrancis.com The reaction between superoxide and organic pollutants can occur through proton abstraction, nucleophilic substitution, or single electron transfer. rhhz.net
Table 1: Key Reactive Oxygen Species in Aquatic Environments and Their Role
| Radical Species | Chemical Formula | Formation in Environment | Reactivity with Organic Pollutants |
| Superoxide | O₂•⁻ | Photochemical and biochemical reactions involving dissolved oxygen. rhhz.net | Acts as a nucleophile and a reductant; can reduce metal ions and participate in dismutation to form hydrogen peroxide. rhhz.netnih.gov |
| Hydroperoxyl Radical | HO₂• | Protonation of superoxide at lower pH. nih.gov | More reactive than superoxide; initiates fatty acid peroxidation and can abstract hydrogen atoms. nih.govmdpi.com |
| Hydroxyl Radical | •OH | Fenton reaction; decomposition of ozone or hydrogen peroxide. mdpi.comtaylorandfrancis.com | Extremely reactive and non-selective; rapidly oxidizes most organic compounds. mdpi.com |
Advanced Oxidation Processes (AOPs) are water treatment technologies that generate highly reactive radicals to degrade persistent organic pollutants.
The UV/Persulfate system generates sulfate (B86663) radicals (SO₄•⁻) upon UV irradiation of persulfate. These radicals are powerful oxidants that can effectively degrade nitroaromatic compounds. For the closely related compound 1-methyl-5-nitro-1H-benzotriazole, this process leads to the formation of nitro-reduction products, such as amino derivatives. It is expected that this compound would undergo a similar degradation pathway, involving attack by sulfate radicals leading to ring cleavage and transformation of the nitro group.
The UV/Peracetic Acid (PAA) process is another emerging AOP. UV light cleaves the peroxide bond in PAA, generating hydroxyl radicals (•OH) and organic radicals like acetoxy (CH₃COO•) and acetylperoxyl (CH₃C(O)OO•) radicals. mdpi.comcapes.gov.brnih.gov These various radicals contribute to the degradation of contaminants. nih.gov Studies have shown that while hydroxyl radicals are the primary oxidant for some compounds, the organic radicals play a significant role in the degradation of others, particularly those with naphthyl or similar aromatic structures. capes.gov.brnih.gov Given the aromatic nature of this compound, it is likely that both hydroxyl and organic radicals generated in the UV/PAA system would contribute to its degradation.
Table 2: Comparison of AOPs for Degradation of Nitroaromatic Compounds
| AOP System | Primary Radicals Generated | Mechanism of Action | Expected Transformation of this compound |
| UV/Persulfate | Sulfate Radical (SO₄•⁻), Hydroxyl Radical (•OH) | Electron transfer and hydrogen abstraction by sulfate radicals. | Nitro-group reduction, hydroxylation, and ring cleavage. |
| UV/Peracetic Acid | Hydroxyl Radical (•OH), Acetoxy Radical (CH₃COO•), Acetylperoxyl Radical (CH₃C(O)OO•) | Attack by multiple radical species on the aromatic ring and functional groups. mdpi.comcapes.gov.br | Oxidation, hydroxylation, and potential fragmentation of the molecule. |
Radical-Induced Decomposition Processes (e.g., Superoxide and Hydroperoxyl Radicals)
Biotransformation Pathways in Environmental Systems
Microorganisms and plants possess enzymatic machinery capable of transforming and degrading xenobiotic compounds like this compound.
Microbial communities in soil and water are central to the breakdown of organic contaminants. The degradation kinetics of nitroaromatic compounds are often slower compared to their non-nitro analogs. For instance, 1-methyl-5-nitro-1H-benzotriazole shows significantly slower microbial degradation than 5-methyl-1H-benzotriazole. This indicates that the electron-withdrawing nitro group makes the compound more recalcitrant to microbial attack.
The primary pathway for the microbial biotransformation of nitroaromatic compounds typically begins with the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group (forming 5-aminobenzotriazole). This reduction is often followed by hydroxylation and cleavage of the aromatic ring. Identified metabolites for the related 1-methyl-5-nitro-1H-benzotriazole include hydroxylated and carboxylated derivatives. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying these metabolic intermediates. mdpi.comsemanticscholar.org The rate of degradation and the specific metabolites formed can be influenced by factors such as the microbial species present, oxygen availability, and nutrient levels. europa.eu
Phytotransformation, the breakdown of contaminants by plant metabolism, is a significant pathway for the removal of pollutants from soil and water. hawaii.edu Plants can take up organic contaminants like benzotriazoles and metabolize them.
Studies on the parent compound, benzotriazole (B28993), have shown that it is rapidly taken up by Arabidopsis plants and transformed into novel metabolites. acs.org The major transformation products identified were benzotriazole-glucosides (a common detoxification pathway for xenobiotics in plants) and benzotriazole-amino acid conjugates that are structural analogs of the plant hormone auxin and the amino acid tryptophan. acs.org This suggests that plant enzymes can mistake benzotriazole for endogenous molecules. acs.org
For this compound, a similar fate is plausible. After uptake, the compound would likely undergo metabolic transformations targeting the nitro group, such as reduction to 5-aminobenzotriazole. This amino-derivative could then be conjugated with glucose or amino acids, effectively sequestering and detoxifying the compound within the plant tissue. hawaii.eduacs.org Some of these conjugated metabolites, like glycosylated benzotriazole, have been observed to be excreted back into the surrounding medium by the plants. acs.org
Influence of Substituents on Biodegradation Potential (e.g., Nitro vs. Methylated Derivatives)
The structure of a benzotriazole derivative significantly dictates its susceptibility to microbial breakdown. The presence and nature of substituent groups on the benzene ring can either facilitate or hinder biodegradation.
Research comparing different benzotriazole derivatives has revealed that the nitro group (-NO2) imparts a high degree of recalcitrance compared to other substituents like methyl (-CH3) or carboxyl (-COOH) groups. researchgate.netnih.gov The electron-withdrawing nature of the nitro group, combined with the inherent stability of the aromatic ring system, makes this compound resistant to the oxidative enzymes commonly employed by microorganisms for degradation. nih.gov
In contrast, methylated derivatives such as 5-methylbenzotriazole (5-MeBT) have shown a greater potential for biodegradation under aerobic conditions. dtic.mil Studies have demonstrated that microbial consortia from activated sludge and contaminated soils can degrade 5-MeBT. researchgate.netdtic.mil However, this degradation is often isomer-specific, with the 5-methyl isomer being more readily biodegradable than the 4-methyl isomer. dtic.milresearchgate.net Carboxylated benzotriazoles have been suggested to be even more biodegradable than their methylated counterparts. researchgate.net
A study involving microcosm tests with fourteen different benzotriazole derivatives, including nitrated, methylated, and carboxylated forms, found that only 5-methylbenzotriazole and carboxylated derivatives were degraded by soil or activated sludge biomass. researchgate.net This highlights the significant inhibitory effect of the nitro group on microbial degradation processes. The enhanced stability of nitro-substituted benzotriazoles means they are likely to persist longer in the environment compared to methylated analogs.
| Compound | Substituent | Biodegradation Potential | Reference |
| This compound | Nitro (-NO2) | Recalcitrant | researchgate.netnih.gov |
| 5-Methylbenzotriazole | Methyl (-CH3) | Biodegradable (aerobic) | researchgate.netdtic.mil |
| 4-Methylbenzotriazole | Methyl (-CH3) | Recalcitrant | dtic.milresearchgate.net |
| Carboxylated Benzotriazoles | Carboxyl (-COOH) | Readily Biodegradable | researchgate.net |
Environmental Persistence and Recalcitrance of Nitrobenzotriazoles
The resistance of this compound to biodegradation directly contributes to its environmental persistence. nih.gov Compounds that are not readily mineralized by microorganisms can accumulate in soil and water, posing a long-term contamination risk. nih.govresearchgate.net The term "recalcitrant" is often used to describe substances that resist microbial degradation and persist in the environment for extended periods. nih.govresearchgate.net
Advanced Analytical Methodologies for Nitrobenzotriazole Detection and Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating 5-Nitrobenzotriazole from reaction mixtures or environmental samples, allowing for accurate quantification. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/HRMS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, valued for its high resolution and efficiency. mdpi.com When coupled with mass spectrometry (MS), it becomes a powerful tool for both quantification and positive identification. mdpi.comsielc.com
Research has demonstrated that this compound can be effectively analyzed using a reverse-phase (RP) HPLC method. rsc.org A typical mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. rsc.org For applications requiring coupling to a mass spectrometer, volatile modifiers like formic acid are substituted for non-volatile acids such as phosphoric acid to ensure compatibility with the MS interface. rsc.org The use of columns with smaller particles (e.g., 3 µm) can facilitate faster separations, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). rsc.org
The mass spectrometer provides highly sensitive and selective detection. Following separation by the HPLC column, the analyte is ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nist.gov For this compound (C₆H₄N₄O₂), the protonated molecule [M+H]⁺ would be a primary target for monitoring. nist.gov High-Resolution Mass Spectrometry (HRMS) offers the additional advantage of providing highly accurate mass measurements, which helps in confirming the elemental composition of the compound and identifying unknown metabolites or degradation products in complex samples. rsc.org
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Description | Reference |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | rsc.org |
| Column | Standard reverse-phase columns (e.g., C18); smaller 3 µm particle columns for UPLC | rsc.org |
| Mobile Phase | Acetonitrile (MeCN) and Water | rsc.org |
| Modifier (UV) | Phosphoric Acid | rsc.org |
| Modifier (MS) | Formic Acid | rsc.org |
| Detection | UV Detector or Mass Spectrometry (MS/HRMS) | rsc.orgwikipedia.org |
Micellar Electrokinetic Chromatography (MEKC) with UV Detection
Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that is particularly useful for separating neutral molecules like this compound alongside charged species. researchgate.net The technique employs a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer solution at a concentration above its critical micelle concentration (CMC). researchgate.net This forms micelles, which act as a pseudo-stationary phase. Separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. researchgate.net
MEKC has been successfully used for the analysis of phenylbenzotriazoles and other related triazole compounds. nih.govresearchgate.net In studies on similar compounds, bile salt surfactants, such as sodium cholate (B1235396), have been shown to provide better separation compared to SDS. researchgate.net A buffer system composed of 10 mM sodium phosphate (B84403) with 100 mM sodium cholate and 10% methanol (B129727) (pH 7.0) has proven effective for resolving triazole fungicides, achieving excellent separation in under 15 minutes. researchgate.net Detection is typically performed using a UV detector, as the aromatic nature of this compound allows for strong absorbance. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers significant advantages over traditional TLC, including higher resolution, greater sensitivity, and faster analysis times. chromatographyonline.comlcms.cz These improvements are due to the use of HPTLC plates coated with a stationary phase of much smaller and more uniform particle size (e.g., 5-6 µm silica (B1680970) gel 60). researchgate.netlcms.cz
HPTLC is a valuable tool for the rapid screening and quantification of compounds in various formulations. The technique allows for the parallel analysis of multiple samples and standards on a single plate, making it highly efficient. While specific mobile phase systems for this compound are not widely published, methods developed for structurally similar aromatic compounds can be adapted. For instance, a mobile phase of hexane, ethyl acetate (B1210297), and glacial acetic acid has been used for other analyses. mdpi.com Detection can be achieved by observing the plate under UV light (e.g., 366 nm), where the compound's UV absorbance allows for its visualization and subsequent quantification by densitometry. mdpi.com The use of HPTLC has been noted for analyzing derivatives like 1-methyl-5-nitro-1H-benzotriazole, indicating its applicability to this class of compounds. wikipedia.org
Table 2: Comparison of Chromatographic Techniques
| Feature | HPLC-MS | MEKC-UV | HPTLC |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Partitioning between an aqueous buffer and a micellar pseudo-stationary phase. | Partitioning between a liquid mobile phase and a solid stationary layer on a plate. |
| Primary Use | Quantification, identification, purity determination. | Separation of neutral and charged analytes. | Rapid screening, quantification, fingerprinting. |
| Key Advantage | High resolution and sensitivity, definitive identification with MS. | High efficiency, low solvent consumption, can separate complex mixtures. | High throughput, low cost per sample, parallel analysis. |
| Detection | MS, HRMS, UV | UV | Densitometry (UV/Fluorescence) |
Spectroscopic and Diffraction Methods for Structural Elucidation
While chromatography is used to separate and quantify, spectroscopic and diffraction techniques are essential for the unambiguous determination of the molecular structure of this compound in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Critically, it allows for the investigation of the compound's prototropic tautomerism—the equilibrium between the 1H- and 2H- forms. acs.orgmdpi.com Studies using ¹H, ¹³C, and ¹⁵N NMR have been conducted on this compound and related nitrobenzotriazoles to determine the predominant tautomeric form in both solution and the solid state. acs.orgresearchgate.netresearchgate.net
In the solid state, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR are used. researchgate.net For the related 5,6-dinitrobenzotriazole, ¹³C and ¹⁵N CP-MAS NMR, in conjunction with X-ray diffraction, demonstrated that the compound exists as the 1H tautomer. researchgate.net In solution (e.g., in DMSO), a mixture of tautomers often coexists. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide definitive information about the connectivity of atoms and the position of the nitro group and the tautomeric proton. rcsb.org
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique has been used to establish the crystal structure of this compound when it is complexed with proteins. wwpdb.org These studies provide precise atomic coordinates, bond lengths, and bond angles, confirming the compound's geometry at high resolution (e.g., 1.23 Å to 1.70 Å). wwpdb.org
Furthermore, XRD is crucial for resolving questions of tautomerism in the solid state. For the closely related 5,6-dinitrobenzotriazole, XRD analysis conclusively showed that the molecule crystallizes as the 1H tautomer, complementing the findings from solid-state NMR. researchgate.netresearchgate.net The diffraction pattern provides unambiguous evidence of the electron density distribution, allowing for the precise location of atoms, including the hydrogen on the triazole ring, thereby distinguishing between possible tautomers. nist.gov
Table 3: Spectroscopic and Diffraction Data for this compound and Related Compounds
| Technique | Information Provided | Application Example | Reference |
| NMR (¹H, ¹³C, ¹⁵N) | Atomic connectivity, chemical environment, tautomeric equilibrium in solution and solid state. | Study of prototropic tautomerism of this compound. | acs.orgmdpi.com |
| XRD | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, and tautomeric form in the solid state. | Determination of the crystal structure of this compound in a protein complex at 1.70 Å resolution. | wwpdb.org |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Applications
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation and identification of this compound. IR spectroscopy excels at identifying functional groups within the molecule, while MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, key absorption bands confirm the presence of the nitro group (NO₂), the aromatic ring, and the triazole moiety. The spectrum shows characteristic peaks for the N-H stretching in the triazole ring and C-H bending vibrations of the benzene (B151609) ring. researchgate.net Aromatic nitriles, a related class of compounds, typically show characteristic peaks between 2240 and 2220 cm⁻¹. spectroscopyonline.com
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3345 | N-H Stretch | Triazole Ring |
| ~1594 | N-H Bend | Triazole Ring |
| ~1520 & ~1340 | Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |
| ~1207 | C-H In-plane Bend | Benzene Ring |
| ~743 | C-H Out-of-plane Bend | Benzene Ring |
Note: The exact wavenumbers can vary slightly based on the sample preparation method and the physical state of the compound.
Mass Spectrometry (MS) Mass spectrometry is a destructive analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common method used for volatile compounds like this compound. The resulting mass spectrum displays a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass, as well as several fragment ion peaks that provide a structural fingerprint. The molecular weight of this compound (C₆H₄N₄O₂) is approximately 164.12 g/mol . nist.govepa.govnih.gov The mass spectrum available in the NIST WebBook for this compound shows a prominent molecular ion peak and characteristic fragments. nist.gov
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments. acs.orgnih.gov
Table 2: Major Mass Spectrometry Fragments for this compound (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 164 | [C₆H₄N₄O₂]⁺ (Molecular Ion) |
| 134 | [M - NO]⁺ |
| 118 | [M - NO₂]⁺ |
| 90 | [C₆H₄N]⁺ |
| 63 | [C₅H₃]⁺ |
Source: Data compiled from NIST Mass Spectrometry Data Center. nist.gov
Advanced Sample Preparation Techniques for Trace Analysis (e.g., Solid-Phase Extraction)
Detecting trace levels of this compound in complex environmental or biological samples requires an effective sample preparation step to isolate and concentrate the analyte before analysis. Solid-Phase Extraction (SPE) is a widely used and highly versatile technique for this purpose. organomation.comnih.gov It offers advantages over traditional liquid-liquid extraction, including higher analyte recoveries, improved selectivity, reduced solvent consumption, and potential for automation. organomation.comnih.gov
The SPE process involves four main steps:
Conditioning: A solvent is passed through the sorbent material to activate it and ensure a receptive environment for the analyte. organomation.com
Sample Loading: The liquid sample containing the analyte is passed through the sorbent. The analyte and some matrix components are retained on the sorbent based on their chemical affinity. organomation.comresearchgate.net
Washing: A specific solvent is used to rinse the sorbent, removing weakly bound interfering compounds while the target analyte remains retained. organomation.com
Elution: A strong solvent is used to disrupt the analyte-sorbent interactions, eluting the purified and concentrated analyte for subsequent analysis by techniques like GC-MS or HPLC. organomation.com
For nitroaromatic compounds, which include this compound, various SPE sorbents have been successfully applied. Polymeric divinylbenzene-based sorbents are often suitable for extracting a range of explosive residues, including nitroaromatics, from wastewater. ucl.ac.uk The selection of the sorbent is a critical step for achieving efficient extraction. researchgate.net Studies on other nitroaromatic compounds have demonstrated that SPE can achieve very low limits of detection, often in the nanogram per liter (ng/L) range. nih.gov
Table 3: Example Solid-Phase Extraction (SPE) Protocol for Nitroaromatic Compounds
| Step | Description | Example Solvents/Reagents |
| Sorbent Selection | Polymeric or C18 (octadecyl carbon chain) bonded silica | Divinylbenzene-based copolymers, Chromabond Easy SPE |
| Conditioning | The sorbent is wetted and activated. | Methanol followed by deionized water |
| Sample Loading | The aqueous sample is passed through the sorbent. | Water sample (e.g., wastewater, surface water) |
| Washing | Interferents are removed. | Water/Methanol mixture |
| Elution | The analyte is collected from the sorbent. | Acetonitrile (ACN) or Ethyl Acetate |
Note: This table represents a generalized protocol. Specific solvents, volumes, and flow rates must be optimized for this compound and the specific sample matrix.
Isotope Labeling and Radiotracer Studies for Mechanistic Insights
Isotope labeling is a powerful technique used to trace the pathways of molecules through complex chemical reactions or biological systems. symeres.com By replacing certain atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can follow the fate of the labeled compound and its transformation products using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. symeres.com This approach provides unambiguous insights into reaction mechanisms, metabolic pathways, and environmental degradation processes.
In the context of benzotriazoles, stable isotope labeling has been instrumental in elucidating transformation mechanisms. For example, studies on the ozonation of 1H-benzotriazole used a stable isotope-labeled version of the compound to definitively identify its transformation products via mass spectrometry. acs.orgnih.gov The known mass shift introduced by the isotope label allows for the clear distinction between fragments originating from the parent compound and background ions in the mass spectrometer. researchgate.net
Compound-Specific Isotope Analysis (CSIA) is an advanced application that measures the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) in a compound. researchgate.net This technique can help identify the predominant degradation pathways in the environment, as different reaction mechanisms often result in distinct isotopic fractionation patterns. researchgate.net For instance, combining transformation product analysis with significant carbon and nitrogen isotope fractionation has suggested that aromatic mono-hydroxylation is a key initial step in the biotransformation of 1H-benzotriazole. researchgate.net
Radiotracer studies, which use radioactive isotopes like ¹⁴C or ³H, offer exceptional sensitivity for tracking metabolic pathways. nih.gov While specific radiotracer studies on this compound are not prominent in the reviewed literature, the methodology has been applied to related heterocyclic compounds to investigate their biological targets and distribution in organisms. For example, [N-methyl-¹¹C]vorozole, a radiotracer with a triazole structure, has been used in Positron Emission Tomography (PET) studies to investigate the aromatase enzyme in the brain. researchgate.net Such techniques could theoretically be adapted to study the mechanisms of action or metabolic fate of this compound if a suitable radiolabeled version were synthesized.
Table 4: Applications of Isotope Labeling in Benzotriazole (B28993) Research
| Technique | Isotope(s) Used | Analytical Method | Mechanistic Insight Gained |
| Stable Isotope Labeling | ¹³C, ¹⁵N, ²H (Deuterium) | Mass Spectrometry (MS), NMR Spectroscopy | Unambiguous identification of transformation products; elucidation of reaction pathways (e.g., ozonation). acs.orgnih.gov |
| Compound-Specific Isotope Analysis (CSIA) | Natural abundance of ¹³C, ¹⁵N | Gas Chromatography-Isotope Ratio Mass Spectrometry (GC/IRMS) | Differentiation between biotic and abiotic degradation processes; identification of initial reaction steps (e.g., hydroxylation). researchgate.netresearchgate.net |
| Radiotracer Studies | ¹¹C, ¹⁴C, ³H, ¹²⁵I | PET Imaging, Scintillation Counting, Autoradiography | In vivo tracking of molecular distribution; identification of biological targets and metabolic fate. nih.govresearchgate.net |
Q & A
Q. What are the established synthetic routes for 5-nitrobenzotriazole, and how can purity be optimized during purification?
this compound is synthesized via nitration of benzotriazole derivatives under controlled acidic conditions. A key methodological approach involves using reagents like 2-chlorophenyl phosphorodichloridate combined with this compound to form interribonucleoside phosphate bonds, as demonstrated in Mitsunobu reactions . Post-synthesis, purification typically employs column chromatography (e.g., silica gel) with solvents like ethyl acetate/hexane mixtures. Purity (>95%) can be verified using HPLC or melting point analysis, as outlined in synthesis protocols for structurally similar benzotriazole derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with characteristic peaks for nitro and aromatic protons observed at δ 8.5–9.0 ppm and δ 7.0–8.0 ppm, respectively . Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₆H₄N₄O₂, exact mass 164.03 g/mol). For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound is classified as a hazardous chemical (UN 0385) due to explosive potential under friction or heat . Storage should occur in airtight containers at 0–6°C, away from oxidizing agents. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Spills require neutralization with inert absorbents (e.g., sand) and disposal per local hazardous waste regulations .
Advanced Research Questions
Q. How can computational methods like DFT and molecular dynamics (MD) simulations enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, such as the nitro group’s electrophilicity. Molecular dynamics simulations in solvents like DMSO or water can model solvation effects and stability, aiding in predicting reaction pathways. These methods are validated against experimental FTIR and XRD data to ensure accuracy .
Q. What role does this compound play in facilitating Mitsunobu-type reactions or phosphate bond formation?
In Mitsunobu reactions, this compound acts as a catalyst in the formation of interribonucleoside phosphate bonds when combined with 2-chlorophenyl phosphorodichloridate. This method achieves high yields (>80%) under mild conditions (room temperature, anhydrous solvents), making it valuable for nucleotide synthesis . Mechanistic studies suggest the nitro group enhances electrophilic activation of phosphorus intermediates.
Q. How does single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
X-ray crystallography provides angstrom-level resolution of bond lengths and angles. For example, the nitro group in this compound exhibits a planar geometry with C-N bond lengths of ~1.47 Å, confirming resonance stabilization. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.06 ensure reliability .
Q. How should researchers address contradictions in reported thermodynamic or spectroscopic data for this compound?
Discrepancies in data (e.g., melting points or FTIR peaks) often arise from impurities or polymorphic variations. Cross-validation using multiple techniques (e.g., DSC for melting behavior, XRD for crystallinity) is essential. Literature reviews should prioritize peer-reviewed journals and databases like NIST WebBook, which provide rigorously vetted thermodynamic values (e.g., ΔfH° = -120 kJ/mol) .
Q. What methodologies are used for impurity profiling of this compound in pharmaceutical-grade samples?
Impurity analysis employs LC-MS/MS to detect byproducts like 3-amino-6-nitro-4-phenylquinolin-2(1H)-one. Reference standards (e.g., EP Impurity A/B) are used for calibration, with detection limits <0.1% . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, ensuring compliance with ICH guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
